molecular formula C14H20N2OS B5391624 (4-ALLYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE

(4-ALLYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE

Cat. No.: B5391624
M. Wt: 264.39 g/mol
InChI Key: JUZZHRRRRSJEHD-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE is a complex organic compound that features both piperazine and thiophene moieties. Piperazine is a well-known heterocyclic compound with significant pharmaceutical applications, while thiophene is a sulfur-containing heterocycle widely used in organic electronics and medicinal chemistry. The combination of these two functional groups in a single molecule makes this compound a compound of interest for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes the preparation of intermediate compounds, purification through crystallization or chromatography, and final product isolation. The use of environmentally benign reagents and solvents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, strong bases like sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Chemistry

In chemistry, (4-ALLYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential pharmacological properties. The piperazine moiety is known for its activity in central nervous system disorders, while the thiophene ring is investigated for its anti-inflammatory and antimicrobial properties .

Medicine

In medicine, this compound is explored for its potential as a therapeutic agent. Its dual functional groups make it a candidate for drug development targeting multiple pathways and receptors .

Industry

In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ALLYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE is unique due to its combination of piperazine and thiophene moieties. This dual functionality allows it to target multiple biological pathways, making it a versatile compound for various applications. Its unique electronic properties also make it suitable for use in organic electronics, setting it apart from other similar compounds .

Properties

IUPAC Name

(5-ethylthiophen-3-yl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-3-5-15-6-8-16(9-7-15)14(17)12-10-13(4-2)18-11-12/h3,10-11H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZZHRRRRSJEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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